Cas no 2484719-17-5 (Chlorobutoxy Abiraterone)

Chlorobutoxy Abiraterone 化学的及び物理的性質
名前と識別子
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- BK6L4G6ZLW
- o-Chlorobutylabiraterone
- o-Chlorobutylabiraterone [USP]
- Unii-BK6L4G6zlw
- Chlorobutoxy Abiraterone
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- インチ: 1S/C28H38ClNO/c1-27-13-11-22(31-17-4-3-15-29)18-21(27)7-8-23-25-10-9-24(20-6-5-16-30-19-20)28(25,2)14-12-26(23)27/h5-7,9,16,19,22-23,25-26H,3-4,8,10-15,17-18H2,1-2H3/t22-,23-,25-,26-,27-,28+/m0/s1
- InChIKey: NLUIKYOSBJUYBG-SBBQFRTFSA-N
- ほほえんだ: ClC([H])([H])C([H])([H])C([H])([H])C([H])([H])O[C@@]1([H])C([H])([H])C([H])([H])[C@@]2(C([H])([H])[H])C(C1([H])[H])=C([H])C([H])([H])[C@@]1([H])[C@]3([H])C([H])([H])C([H])=C(C4=C([H])N=C([H])C([H])=C4[H])[C@@]3(C([H])([H])[H])C([H])([H])C([H])([H])[C@@]12[H]
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 31
- 回転可能化学結合数: 6
- 複雑さ: 716
- 疎水性パラメータ計算基準値(XlogP): 6.5
- トポロジー分子極性表面積: 22.1
Chlorobutoxy Abiraterone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C283810-250mg |
Chlorobutoxy Abiraterone |
2484719-17-5 | 250mg |
$ 1200.00 | 2023-09-08 | ||
TRC | C283810-100mg |
Chlorobutoxy Abiraterone |
2484719-17-5 | 100mg |
$ 563.00 | 2023-04-18 | ||
TRC | C283810-25mg |
Chlorobutoxy Abiraterone |
2484719-17-5 | 25mg |
$ 155.00 | 2023-04-18 |
Chlorobutoxy Abiraterone 関連文献
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1. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
Chlorobutoxy Abirateroneに関する追加情報
Chlorobutoxy Abiraterone: A Comprehensive Overview
Chlorobutoxy Abiraterone, also known by its CAS number 2484719-17-5, is a compound of significant interest in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The name Chlorobutoxy Abiraterone itself suggests a derivative of abiraterone, a well-known anti-androgen agent used in the treatment of prostate cancer. The addition of the chlorobutoxy group introduces new functional properties, making this compound a promising candidate for further research and development.
The CAS number 2484719-17-5 is a unique identifier assigned to Chlorobutoxy Abiraterone by the Chemical Abstracts Service (CAS), ensuring that this compound can be easily referenced in scientific literature and databases. This identifier is crucial for maintaining consistency and accuracy in chemical nomenclature, especially when dealing with complex structures like Chlorobutoxy Abiraterone.
Recent studies have focused on the synthesis and characterization of Chlorobutoxy Abiraterone, with researchers exploring its potential as a modulator of androgen receptor activity. The chlorobutoxy group, which is a substituted ether moiety, has been shown to influence the compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). These studies are critical for understanding how Chlorobutoxy Abiraterone might perform in vivo and whether it could serve as an improved version of abiraterone for clinical use.
In terms of structural analysis, Chlorobutoxy Abiraterone features a bicyclic framework with a substituted ether group attached to the abiraterone core. This structure not only enhances the compound's stability but also introduces new interaction sites that could be exploited for therapeutic purposes. Researchers have employed advanced spectroscopic techniques, such as nuclear magnetic resonance (NMR) and mass spectrometry, to confirm the compound's structure and purity.
The pharmacological activity of Chlorobutoxy Abiraterone has been evaluated in both in vitro and in vivo models. Early results indicate that this compound exhibits potent anti-androgenic activity, similar to abiraterone but with potentially improved pharmacokinetic profiles. This makes Chlorobutoxy Abiraterone a strong candidate for further preclinical testing, particularly in models of prostate cancer where androgen receptor signaling plays a pivotal role.
One area of active research involves the optimization of Chlorobutoxy Abiraterone's bioavailability. By modifying the substituents on the chlorobutoxy group, scientists aim to enhance the compound's solubility and reduce its first-pass metabolism. These modifications could significantly improve its efficacy when administered orally, making it more suitable for clinical applications.
Another promising avenue is the exploration of Chlorobutoxy Abiraterone's potential as a combination therapy agent. By combining it with other anti-cancer drugs or targeted therapies, researchers hope to achieve synergistic effects that could enhance treatment outcomes for patients with prostate cancer. Initial studies have shown encouraging results, suggesting that Chlorobutoxy Abiraterone could complement existing therapies without introducing significant toxicity.
The development of Chlorobutoxy Abiraterone also highlights the importance of continuous innovation in anti-androgen therapy. As prostate cancer remains a leading cause of cancer-related mortality worldwide, there is an urgent need for novel therapeutic agents that can overcome resistance to current treatments. Chlorobutoxy Abiraterone represents a step forward in this quest, offering a new avenue for targeting androgen receptor signaling pathways.
In conclusion, Chlorobutoxy Abiraterone (CAS No. 2484719-17-5) is a compelling compound with significant potential in the field of oncology. Its unique structure, promising pharmacological properties, and ability to modulate androgen receptor activity make it a valuable addition to the arsenal of anti-cancer agents under investigation. As research continues to unfold, Chlorobutoxy Abiraterone may soon find its place as an effective treatment option for patients battling prostate cancer.
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